(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1211474-35-9
VCID: VC11697810
InChI: InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H
SMILES: C1=CC(=CC=C1OCCN)OCCN.Cl.Cl
Molecular Formula: C10H18Cl2N2O2
Molecular Weight: 269.17 g/mol

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride

CAS No.: 1211474-35-9

Cat. No.: VC11697810

Molecular Formula: C10H18Cl2N2O2

Molecular Weight: 269.17 g/mol

* For research use only. Not for human or veterinary use.

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride - 1211474-35-9

Specification

CAS No. 1211474-35-9
Molecular Formula C10H18Cl2N2O2
Molecular Weight 269.17 g/mol
IUPAC Name 2-[4-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride
Standard InChI InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H
Standard InChI Key VTYFZRXJNGZZQK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCN)OCCN.Cl.Cl
Canonical SMILES C1=CC(=CC=C1OCCN)OCCN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

  • IUPAC Name: (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride

  • Molecular Formula: C12H20N2O22HCl\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_2 \cdot 2\text{HCl}

  • Molecular Weight: 297.22 g/mol (calculated from C12H22Cl2N2O2\text{C}_{12}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2)

Structural Features

The compound consists of two ethylamine moieties connected via a para-substituted phenoxy ether linkage. Each ethoxy side chain terminates in a primary amine group, which is protonated in the dihydrochloride salt form. The aromatic ring facilitates electronic conjugation, potentially influencing reactivity and solubility .

Key Functional Groups:

  • Primary amines (-NH2\text{-NH}_2): Protonated to -NH3+Cl\text{-NH}_3^+ \text{Cl}^- in the dihydrochloride form.

  • Ether linkages (-O-\text{-O-}): Provide structural rigidity and influence polarity.

  • Phenoxy group: Enhances aromatic stacking interactions in solid-state structures .

Synthesis and Purification

Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous methods for ethoxy-phenoxy-ethylamine derivatives suggest a multi-step approach:

Step 1: Nitro-phenoxy Ethanol Synthesis

  • React 4-nitrophenol with ethylene chlorohydrin under alkaline conditions to form 4-nitrophenoxy ethanol .

  • Reaction:

    4-O2NC6H4OH+ClCH2CH2OHNaOH4-O2NC6H4OCH2CH2OH+NaCl\text{4-O}_2\text{NC}_6\text{H}_4\text{OH} + \text{ClCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{4-O}_2\text{NC}_6\text{H}_4\text{OCH}_2\text{CH}_2\text{OH} + \text{NaCl}

Step 2: Reduction to Amine

  • Catalytic hydrogenation of the nitro group using H2/Pd-C\text{H}_2/\text{Pd-C} in ethanol yields 4-(2-hydroxyethoxy)aniline .

    4-O2NC6H4OCH2CH2OHH2/Pd-C4-H2NC6H4OCH2CH2OH\text{4-O}_2\text{NC}_6\text{H}_4\text{OCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-H}_2\text{NC}_6\text{H}_4\text{OCH}_2\text{CH}_2\text{OH}

Step 3: Etherification and Salt Formation

  • Couple two equivalents of the intermediate via a dihaloethane linker.

  • Treat with hydrochloric acid to precipitate the dihydrochloride salt.

Purification Techniques

  • Recrystallization: From ethanol/water mixtures to isolate high-purity crystals.

  • Chromatography: Silica gel column chromatography for intermediate purification .

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in WaterHigh (>50 mg/mL at 25°C)
StabilityStable under inert atmosphere; hygroscopic

Spectral Data (Theoretical)

  • IR (KBr):

    • ν(N-H)\nu(\text{N-H}): 3300–3200 cm1^{-1} (amine stretching)

    • ν(C-O-C)\nu(\text{C-O-C}): 1250–1050 cm1^{-1} (ether linkage)

  • 1^1H NMR (D2_2O):

    • δ 3.8–4.2 ppm (m, 8H, -OCH2_2CH2_2NH3+_3^+)

    • δ 6.8–7.2 ppm (m, 4H, aromatic protons)

ParameterDescription
Skin/Eye IrritationModerate (amine hydrochlorides)
Inhalation RiskLow with proper ventilation

Recommended PPE

  • Nitrile gloves, lab coat, and safety goggles.

  • Use in fume hood for bulk handling.

Research Gaps and Future Directions

  • Biological Activity Profiling: No in vitro or in vivo data exists; testing against histamine/β-adrenergic receptors is warranted .

  • Crystallographic Studies: Single-crystal X-ray diffraction would elucidate solid-state packing and salt formation .

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